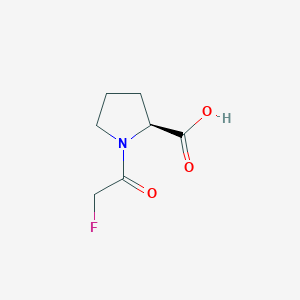

(S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine-2-carboxylic acid backbone substituted with a 2-fluoroacetyl group at the nitrogen atom. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability, making this compound of interest in medicinal chemistry and drug development, particularly for targeting enzymes or receptors sensitive to halogen interactions.

While direct data on this specific compound are absent in the provided evidence, its structural analogs offer insights into its likely behavior. Below, we compare it with related compounds from the literature.

Properties

Molecular Formula |

C7H10FNO3 |

|---|---|

Molecular Weight |

175.16 g/mol |

IUPAC Name |

(2S)-1-(2-fluoroacetyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10FNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 |

InChI Key |

PIBMPLCFPFTJKC-YFKPBYRVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CF)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CF)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-PROLINE, 1-(FLUOROACETYL)- typically involves the protection of the amino group of L-proline, followed by the introduction of the fluoroacetyl group. One common method is the use of tert-butoxycarbonyl (Boc) protection, followed by the reaction with fluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of L-PROLINE, 1-(FLUOROACETYL)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

L-PROLINE, 1-(FLUOROACETYL)- undergoes various chemical reactions, including:

Oxidation: The fluoroacetyl group can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group, yielding hydroxyproline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals .

Scientific Research Applications

L-PROLINE, 1-(FLUOROACETYL)- has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of novel organic compounds and catalysts.

Biology: The compound is used in studies of enzyme mechanisms and protein folding due to its unique structural properties.

Mechanism of Action

The mechanism of action of L-PROLINE, 1-(FLUOROACETYL)- involves its interaction with various molecular targets. The fluoroacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the stability and function of proteins. These interactions are crucial in its role as a catalyst and in its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Fluoroacetyl vs. Chloroacetyl Groups

The chloroacetyl analog, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS: 214398-99-9), shares a halogenated acetyl group but substitutes fluorine with chlorine . The C-Cl bond is weaker than C-F, making chloroacetyl derivatives more reactive in nucleophilic substitutions (e.g., alkylation reactions). However, the C-F bond’s strength in the fluoroacetyl variant likely improves metabolic stability, reducing susceptibility to hydrolysis or enzymatic degradation.

Fluoroacetyl vs. Methoxyacetyl Groups

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid () replaces fluorine with a methoxy (-OCH₃) group. In contrast, the fluoroacetyl group’s electron-withdrawing nature may enhance hydrogen-bonding interactions with biological targets, improving binding affinity .

Fluoroacetyl vs. Thioacetyl Groups

(S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid (CAS: 74258-86-9) incorporates a sulfur atom in the acetyl group . Thioesters are highly reactive in biochemical contexts (e.g., coenzyme A interactions), whereas fluoroacetyl’s inertness might limit off-target effects but reduce participation in certain catalytic cycles.

Antifungal Activity

(S)-1-((S)-1-(2-(2,6-Dibromo-4-formylphenoxy)acetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid (Structure 17 in ) exhibits potent antifungal activity (24 mm zone of inhibition against Candida albicans), attributed to its dibromo and formylphenoxy substituents . The fluoroacetyl analog lacks these bulky groups but may leverage fluorine’s electronegativity for targeted interactions with fungal enzymes, though this requires experimental validation.

Physicochemical Properties

Biological Activity

(S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, primarily due to its unique structural features, including a pyrrolidine ring and a fluoroacetyl group. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in targeting specific biological pathways.

Structural Characteristics

- Molecular Formula : C₁₃H₁₄FNO₃

- Molecular Weight : Approximately 340.375 g/mol

- Functional Groups :

- Pyrrolidine ring

- Fluoroacetyl group

- Carboxylic acid

The presence of the fluoroacetyl group is particularly noteworthy as it can modify protein interactions and stability, which is crucial for enhancing the efficacy and selectivity of therapeutic agents.

Research indicates that (S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid may function as an inhibitor in various enzymatic pathways, potentially influencing metabolic processes. The fluoroacetyl moiety enhances its reactivity, allowing for interactions with different biological targets, including enzymes and receptors.

Enzymatic Interactions

Interaction studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities. Such studies are essential for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

Biological Activity Overview

The biological activity of (S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid includes:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Anticancer Properties : Similar compounds have shown promising anticancer activity in various studies.

- Antimicrobial Activity : Related derivatives have demonstrated effectiveness against multidrug-resistant pathogens.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of (S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid | Fluoroacetyl group | High potential in drug design |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Chloroacetyl group | Moderate activity |

| (S)-1-(Acetyl)pyrrolidine-2-carboxylic acid | Acetyl group | Variable activity |

| (S)-Proline derivatives | Varies | Diverse biological roles |

The fluoroacetyl group's distinct properties likely enhance the reactivity and specificity of (S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid compared to its analogs.

Case Studies and Research Findings

-

Anticancer Activity : Studies on related pyrrolidine derivatives have shown significant anticancer activity against A549 lung adenocarcinoma cells. These findings suggest that modifications to the pyrrolidine structure can lead to enhanced cytotoxic effects.

"Compounds bearing specific substitutions exhibited potent activity against cancer cell lines, indicating their potential as therapeutic agents" .

- Enzymatic Inhibition : Research has indicated that derivatives of pyrrolidine can inhibit α-glucosidase and α-amylase, which are crucial targets for managing type 2 diabetes. This suggests that (S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid could also possess similar inhibitory properties .

- Antimicrobial Properties : Compounds structurally related to (S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid have demonstrated effectiveness against multidrug-resistant Staphylococcus aureus strains, highlighting their potential in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.